molecular formula C6H6N2O4S B2554488 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid CAS No. 1379363-96-8

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid

Cat. No.: B2554488
CAS No.: 1379363-96-8
M. Wt: 202.18
InChI Key: OFAFDTVPBOVTFX-UHFFFAOYSA-N
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Description

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid ( 1379363-96-8) is a high-value heterocyclic building block extensively used in organic synthesis and pharmaceutical research . This compound, with a molecular formula of C6H6N2O4S and a molecular weight of 202.19 g/mol, is characterized by the presence of both an ethoxycarbonyl and a carboxylic acid functional group on its 1,2,3-thiadiazole core, making it a versatile precursor for the synthesis of more complex molecules . Its primary research value lies in its application as an advanced intermediate in medicinal chemistry, particularly in the development of new active compounds and in the construction of chemical libraries for screening . Researchers are advised to handle this material with care. It is associated with the GHS warning signal word and has hazard statements H315, H319, and H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Appropriate personal protective equipment should be worn. For optimal stability, the product must be stored sealed in a dry environment, ideally at 2-8°C . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use, nor for human or animal consumption .

Properties

IUPAC Name

5-ethoxycarbonylthiadiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4S/c1-2-12-6(11)4-3(5(9)10)7-8-13-4/h2H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAFDTVPBOVTFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by oxidation to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of efficient catalysts to maximize the yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The ethoxycarbonyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

Scientific Research Applications

Chemical Properties and Reactions

The compound has a molecular formula of C₆H₆N₂O₄S and a molecular weight of 202.19 g/mol. It can undergo various chemical reactions, including oxidation, reduction, and substitution:

  • Oxidation : Can yield sulfoxides or sulfones.
  • Reduction : Converts the thiadiazole ring to other sulfur-containing heterocycles.
  • Substitution : The ethoxycarbonyl and carboxylic acid groups participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction TypeReagentsProducts
OxidationHydrogen peroxide (H₂O₂)Sulfoxides or sulfones
ReductionSodium borohydride (NaBH₄)Other sulfur-containing compounds
SubstitutionAlkyl halides, acyl chloridesVarious functionalized thiadiazoles

Chemistry

In synthetic chemistry, 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid serves as a building block for more complex molecules. Its unique functional groups allow for the synthesis of derivatives that can exhibit enhanced properties or activities.

Biology

This compound is studied for its potential as a bioactive molecule. Thiadiazole derivatives have shown various biological activities:

  • Antimicrobial Activity : Exhibits significant antibacterial effects against strains such as Staphylococcus aureus and antifungal properties against Candida albicans.
    CompoundActivity
    This compoundAntibacterial against Staphylococcus aureus
    Thiadiazole derivativesAntifungal against Candida albicans
  • Mechanism of Action : The compound interacts with specific enzymes and receptors, modulating their activity and potentially leading to therapeutic effects.

Medicine

In medicinal chemistry, this compound is explored for drug development due to its ability to interact with various biological targets. Research focuses on:

  • Pharmacokinetics : Understanding the absorption and metabolism of the compound.
  • Therapeutic Efficacy : Evaluating its effectiveness in treating diseases such as cancer and infections.

Industrial Applications

In industry, this compound is used in the production of specialty chemicals and materials. Its incorporation into polymers can enhance properties like thermal stability and resistance to degradation.

Case Studies

Several studies have highlighted the potential of this compound in various applications:

  • Antimicrobial Studies : Research demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial activity. For instance, one study reported that certain derivatives had minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against specific bacterial strains .
  • Drug Development : Investigations into its pharmacological properties revealed promising results in inhibiting enzymes related to cancer metabolism.
  • Industrial Use : The compound's incorporation into polymer formulations has been shown to enhance mechanical strength and thermal resistance in coatings.

Mechanism of Action

The mechanism of action of 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid Ethoxycarbonyl (5), Carboxylic acid (4) C₆H₆N₂O₄S 218.19 (estimated) Intermediate for bioactive molecules
5-[(4-Chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylic acid (CCPST) 4-Chlorophenylsulfanyl (5), Carboxylic acid (4) C₁₀H₇ClN₂O₂S₂ 306.81 Glycolate oxidase inhibitor (herbicide/agrochemical)
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid Methyl (4), Carboxylic acid (5) C₄H₃N₂O₂S 143.14 Research reagent, synthetic building block
5-(p-Tolyl)-1,2,3-thiadiazole-4-carboxylic acid p-Tolyl (5), Carboxylic acid (4) C₁₀H₈N₂O₂S 220.25 Agricultural chemical intermediates
Key Observations:
  • Substituent Position : The position of substituents significantly impacts bioactivity. For example, CCPST (substituted at position 5) inhibits glycolate oxidase, while 4-methyl derivatives (substituted at position 4) lack this activity .
  • Functional Groups : Ethoxycarbonyl groups enhance lipophilicity and metabolic stability compared to sulfanyl or aryl substituents, making the compound more suitable for pharmaceutical applications .

Physicochemical Properties

Table 2: Spectroscopic and Physical Data
Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (δ, ppm) HRMS (m/z)
This compound 1715 (ester), 1699 (COOH) 1.21–1.24 (t, CH₃), 4.09–4.13 (m, CH₂) [M + Na]⁺: 339.1326
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid 1718 (COOH) 2.32 (s, CH₃) [M - H]⁻: 142.03
  • Ethoxycarbonyl Group : Introduces characteristic ester C=O stretches (~1715 cm⁻¹) and upfield shifts for ethyl protons in ¹H-NMR .
  • Carboxylic Acid : Broad O-H stretches (~3430 cm⁻¹) and downfield COOH protons (~11–13 ppm) .

Biological Activity

5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article delves into the biological properties of this specific compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with other thiadiazole derivatives.

  • Molecular Formula : C₆H₆N₂O₄S
  • Molecular Weight : 202.19 g/mol
  • CAS Number : 1379363-96-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. These interactions can lead to the modulation of enzyme activities and receptor functions, contributing to its potential therapeutic effects. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as cancer and infections.
  • Receptor Modulation : It can bind to receptors, altering their activity and leading to physiological changes in cells.

Antimicrobial Activity

Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains.

CompoundActivityReference
This compoundAntibacterial against Staphylococcus aureus
Thiadiazole derivativesAntifungal against Candida albicans

Anticancer Activity

Studies have shown that thiadiazole derivatives possess anticancer properties. The structure-activity relationship (SAR) analyses indicate that modifications in the thiadiazole ring can enhance cytotoxicity against various cancer cell lines.

CompoundCell LineIC₅₀ (µg/mL)Reference
Thiadiazole derivative AA-431 (epidermoid carcinoma)1.98 ± 1.22
Thiadiazole derivative BJurkat (T-cell leukemia)1.61 ± 1.92

Anti-inflammatory Activity

Some studies suggest that thiadiazole derivatives may exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Case Studies

  • Antitubercular Activity : A study highlighted the synthesis of novel thiadiazole compounds that showed promising anti-tuberculosis activity against Mycobacterium tuberculosis strains, indicating a potential application in treating tuberculosis infections .
  • Cytotoxicity Against Cancer Cells : Research on various thiadiazole derivatives has shown that certain modifications can significantly increase their cytotoxic effects on cancer cell lines such as A-431 and Jurkat cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

Compound NameStructure FeaturesNotable Activity
5-(Methoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acidMethoxy group instead of ethoxyModerate antibacterial activity
5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-sulfonic acidSulfonic acid group additionEnhanced anticancer properties

Q & A

Q. How can researchers optimize the synthesis of 5-(Ethoxycarbonyl)-1,2,3-thiadiazole-4-carboxylic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization can be achieved through factorial design experiments, where variables such as reaction temperature, solvent polarity, and catalyst loading are systematically varied. For example, refluxing in acetic acid with sodium acetate as a base (common in thiadiazole synthesis ) can enhance cyclization efficiency. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of ethoxycarbonyl precursors and thiadiazole-forming agents (e.g., thiosemicarbazides) can mitigate side reactions. Post-synthesis purification via recrystallization or column chromatography is critical for isolating high-purity products .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR can confirm the ethoxycarbonyl group’s presence (e.g., ester carbonyl at ~165–170 ppm) and thiadiazole ring protons (aromatic region).
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm1^{-1} (C=O stretch) and 1250–1150 cm1^{-1} (C-O ester) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion consistency with the formula C7H6N2O4S\text{C}_7\text{H}_6\text{N}_2\text{O}_4\text{S}.
  • HPLC-PDA : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. How does the solubility profile of this compound influence experimental design in biological assays?

  • Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, dimethylacetamide) facilitates stock solution preparation for in vitro studies. Stability tests under varying pH (3–9) and temperatures (4–37°C) should precede bioassays to ensure structural integrity. For aqueous solubility challenges, co-solvents like PEG-400 or cyclodextrin encapsulation can be employed .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electron density distribution, identifying nucleophilic/electrophilic sites on the thiadiazole ring. Reaction path searches using quantum chemical software (e.g., Gaussian, ORCA) simulate intermediates and transition states, guiding experimental conditions for regioselective modifications (e.g., Suzuki coupling at the 4-carboxylic acid position) . Machine learning algorithms trained on analogous thiadiazole reactions can predict optimal catalysts or solvents .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line viability, enzyme isoform specificity). Employ orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) and validate results with structural analogs. For instance, if antimicrobial activity conflicts between disk diffusion and broth microdilution assays occur, re-evaluate compound stability in agar vs. liquid media . Statistical meta-analysis of dose-response curves (IC50_{50}, EC50_{50}) across replicates clarifies reproducibility .

Q. What strategies enable the development of structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize derivatives with substitutions at the ethoxycarbonyl group (e.g., methyl, tert-butyl esters) or thiadiazole ring (e.g., halogenation at position 5).
  • Biological Screening : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or pathogens (e.g., Gram-negative bacteria) .
  • QSAR Modeling : Use molecular descriptors (logP, polar surface area) to correlate structural changes with activity trends. Partial Least Squares (PLS) regression identifies critical pharmacophoric features .

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